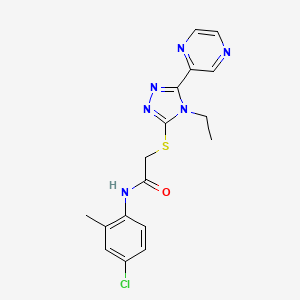
N-(4-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17ClN6OS and its molecular weight is 388.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and antifungal properties, as well as its potential applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring , a triazole moiety , and a pyrazine ring , which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for further research in drug development.
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structural characteristics to this compound exhibit potent antibacterial and antifungal effects. For instance:
- Antibacterial Activity : Compounds in the thioacetamide class have demonstrated effectiveness against various bacterial strains. The unique structure of this compound suggests it may also inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.
- Antifungal Activity : Similar compounds have shown antifungal properties against pathogens like Candida species. The triazole group is known for its role in inhibiting fungal sterol biosynthesis, which could be a mechanism of action for this compound as well .
Understanding the mechanism of action is crucial for optimizing the efficacy of this compound. Interaction studies suggest that the compound may bind to specific enzymes or receptors involved in microbial resistance mechanisms. This binding affinity can lead to the inhibition of critical biological pathways in pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-Chlorophenyl)-2-thioacetamide | Contains a chloro-substituted phenyl group | Lacks the pyrazine moiety |
| 5-(Pyrazin-2-yl)-4H-1,2,4-triazole | Focuses on the triazole core | No acetamide or chloro substitution |
| N-(p-Toluenesulfonyl)-thioacetamide | Sulfonamide group instead of triazole | Different biological activity profile |
These comparisons highlight how the distinct combination of functionalities in this compound may contribute to its unique biological activities and potential therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds. For example:
- CSNK2 Inhibitors : Research has shown that triazole derivatives can act as potent inhibitors of CSNK2 kinase, which is implicated in various cancers and viral infections. The structural modifications that enhance binding affinity also improve metabolic stability and potency against target enzymes .
- Antiviral Activity : Some derivatives have demonstrated antiviral activity against β-coronaviruses, suggesting that modifications similar to those present in this compound could yield compounds with significant antiviral properties .
Eigenschaften
CAS-Nummer |
618427-50-2 |
|---|---|
Molekularformel |
C17H17ClN6OS |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17ClN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-13-5-4-12(18)8-11(13)2/h4-9H,3,10H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
WVVWVZKQQDRLOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)C)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















